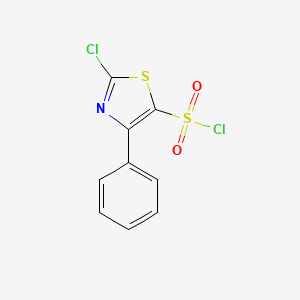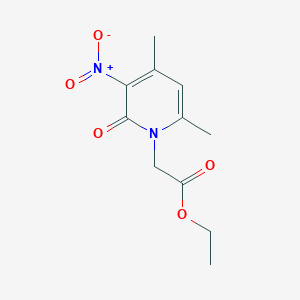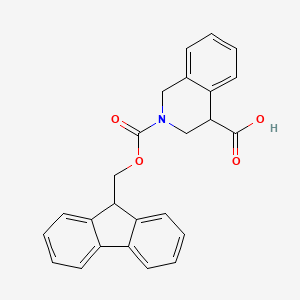![molecular formula C25H21N3O4S B2456580 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phénéthylbenzamide CAS No. 688055-77-8](/img/new.no-structure.jpg)
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phénéthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a useful research compound. Its molecular formula is C25H21N3O4S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de transfert de brin de l'intégrase du VIH
Le composé a été étudié comme un inhibiteur potentiel du transfert de brin de l'intégrase du VIH. Le virus de l'immunodéficience humaine de type 1 (VIH-1) dépend de l'intégrase (IN) pour incorporer l'ADN viral dans l'ADN chromosomique humain pendant son cycle de réplication. L'activité inhibitrice du composé contre l'IN du VIH-1 a été évaluée in vitro, et plusieurs dérivés ont montré des résultats prometteurs .
Propriétés antinéoplasiques
La recherche a exploré le potentiel antinéoplasique (anticancéreux) du 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)méthyl)-N-phénéthylbenzamide. Sa structure et ses propriétés uniques peuvent contribuer à son efficacité dans l'inhibition de la croissance des cellules cancéreuses .
Inhibition de la monoamine oxydase
Les inhibiteurs de la monoamine oxydase (MAO) jouent un rôle dans le traitement de la dépression et d'autres troubles neuropsychiatriques. La structure de ce composé suggère qu'il pourrait potentiellement agir comme un inhibiteur de la MAO, affectant les niveaux de neurotransmetteurs et la régulation de l'humeur .
Activité antibactérienne
Étant donné sa structure complexe, le composé pourrait présenter des propriétés antibactériennes. Les chercheurs pourraient explorer ses effets contre des souches bactériennes spécifiques et ses mécanismes d'action .
Potentiel anti-inflammatoire
Certains composés hétérocycliques, comme celui en question, ont démontré des effets anti-inflammatoires. Enquêter sur son impact sur les voies inflammatoires pourrait fournir des informations précieuses .
Interaction avec les nucléophiles et les amines
La réactivité du composé avec les nucléophiles et les amines pourrait être pertinente en chimie synthétique. Comprendre ses réactions et ses applications potentielles en synthèse organique est un domaine d'intérêt .
Propriétés
Numéro CAS |
688055-77-8 |
|---|---|
Formule moléculaire |
C25H21N3O4S |
Poids moléculaire |
459.52 |
Nom IUPAC |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33) |
Clé InChI |
NPDOXYHFOLUODI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B2456499.png)

![1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B2456503.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)
![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)


![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2456513.png)
![Tert-butyl 2-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-4-yl]acetate](/img/structure/B2456514.png)


